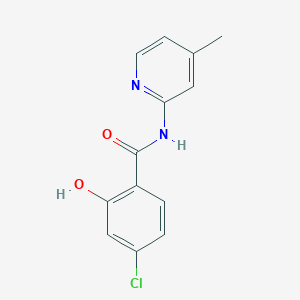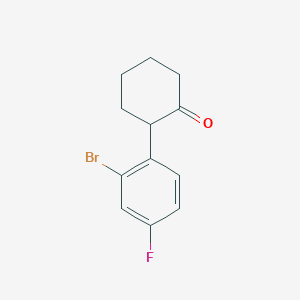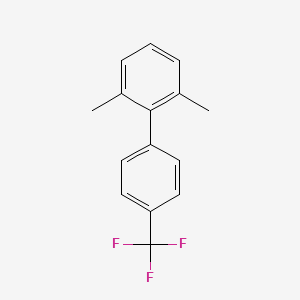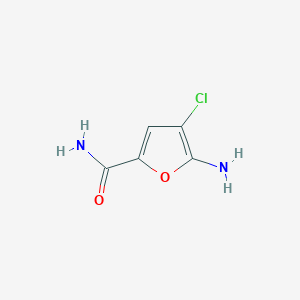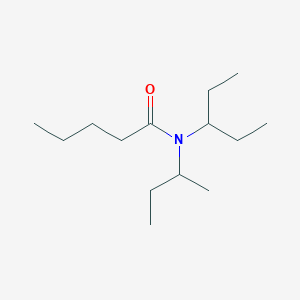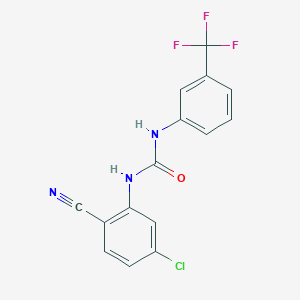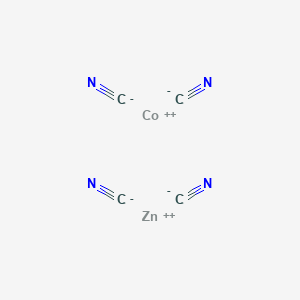![molecular formula C13H31O3PSi B14224031 Diethyl[3-(triethoxysilyl)propyl]phosphane CAS No. 719300-32-0](/img/structure/B14224031.png)
Diethyl[3-(triethoxysilyl)propyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl[3-(triethoxysilyl)propyl]phosphane is an organophosphorus compound with the molecular formula C13H31O3PSi. This compound is characterized by the presence of both phosphane and silane functional groups, making it a versatile reagent in various chemical reactions and applications .
Métodos De Preparación
The synthesis of Diethyl[3-(triethoxysilyl)propyl]phosphane typically involves the reaction of diethylphosphine with 3-(triethoxysilyl)propyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure high purity and yield .
Análisis De Reacciones Químicas
Diethyl[3-(triethoxysilyl)propyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Hydrolysis: The silane group can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles like amines, and water for hydrolysis. Major products formed from these reactions include phosphine oxides, substituted phosphines, and silanols .
Aplicaciones Científicas De Investigación
Diethyl[3-(triethoxysilyl)propyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of advanced materials, such as hybrid organic-inorganic materials, which have applications in coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of Diethyl[3-(triethoxysilyl)propyl]phosphane involves its ability to form stable complexes with various metal ions and organic molecules. The phosphane group acts as a donor ligand, coordinating with metal centers, while the silane group can undergo hydrolysis and condensation reactions to form stable siloxane networks. These interactions enable the compound to exert its effects in various chemical and biological systems .
Comparación Con Compuestos Similares
Diethyl[3-(triethoxysilyl)propyl]phosphane can be compared with other similar compounds, such as:
Triethoxysilylpropylamine: Similar in structure but contains an amine group instead of a phosphane group.
Diethylphosphine: Lacks the silane group, making it less versatile in forming hybrid materials.
Triethoxysilane: Contains only the silane group, limiting its applications in coordination chemistry.
The uniqueness of this compound lies in its dual functionality, combining the properties of both phosphane and silane groups, which makes it a valuable reagent in various fields of research and industry .
Propiedades
Número CAS |
719300-32-0 |
|---|---|
Fórmula molecular |
C13H31O3PSi |
Peso molecular |
294.44 g/mol |
Nombre IUPAC |
diethyl(3-triethoxysilylpropyl)phosphane |
InChI |
InChI=1S/C13H31O3PSi/c1-6-14-18(15-7-2,16-8-3)13-11-12-17(9-4)10-5/h6-13H2,1-5H3 |
Clave InChI |
WCWVJWQFECSALA-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCP(CC)CC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


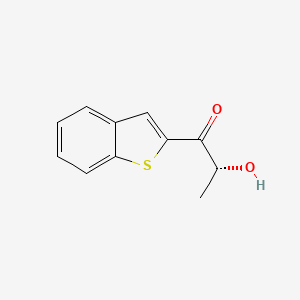
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
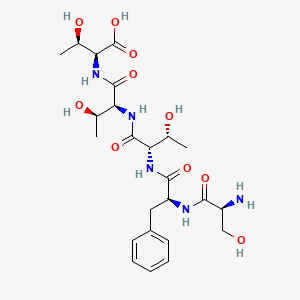
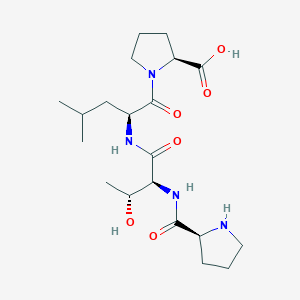
![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
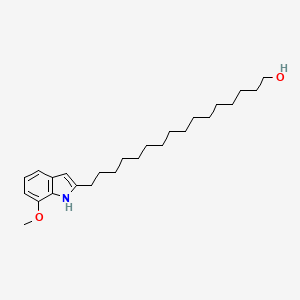
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
